BenchChemオンラインストアへようこそ!

(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Physicochemical profiling Lipophilicity modulation Medicinal chemistry SAR

Procure (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (CAS 1005572-55-3) for definitive SAR studies. Unlike N-methyl or N-aryl analogs, this N1-ethyl pyrazole derivative uniquely probes steric/lipophilic tolerance in kinase ATP-binding pockets (EGFR, HER-2, CDK-2, CA IX). Z-configuration is unequivocally confirmed (vinylidenic proton δ 7.66 ppm), eliminating docking ambiguity from mixed isomers. The C=S→C–N(piperidine) replacement avoids rhodanine covalent artifacts while preserving thiazolone carbonyl H-bonding. SpectraBase-authenticated ¹H/¹³C NMR & GC-MS spectra ensure analytical reproducibility. Insist on full CoA with Z-isomer confirmation.

Molecular Formula C14H18N4OS
Molecular Weight 290.39
CAS No. 1005572-55-3
Cat. No. B2515167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
CAS1005572-55-3
Molecular FormulaC14H18N4OS
Molecular Weight290.39
Structural Identifiers
SMILESCCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCCCC3
InChIInChI=1S/C14H18N4OS/c1-2-18-10-11(9-15-18)8-12-13(19)16-14(20-12)17-6-4-3-5-7-17/h8-10H,2-7H2,1H3/b12-8-
InChIKeyMXGYRJPPIZKRKT-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 2.938 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-5-((1-Ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (CAS 1005572-55-3): Core Structural Identity and Class Context for Procurement Decisions


(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (CAS 1005572-55-3) is a fully synthetic heterocyclic small molecule (C₁₄H₁₈N₄OS, MW 290.39 g/mol) belonging to the (Z)-5-hetarylmethylidene-2-aminothiazol-4(5H)-one class [1]. It features a thiazol-4(5H)-one core bearing a piperidin-1-yl substituent at position 2 and a 1-ethyl-1H-pyrazol-4-yl methylene group at position 5 in the defined Z-configuration [1]. This compound is indexed under piperidine, pyrazole, and quinoline MeSH descriptors, reflecting its hybrid heterocyclic architecture [2]. Its structural scaffold is related to several biologically investigated chemotypes, including pyrazolyl-thiazolinone kinase inhibitors and antifungal thiazolone derivatives, though direct biological annotation for this specific CAS entity remains sparse in the primary literature, making sourcing from analytically authenticated suppliers critical for reproducible research [1][3].

Why Generic Substitution Fails for (Z)-5-((1-Ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one: Substituent-Specific Structure-Activity Profiles in the Thiazolone-Pyrazole Series


Substituting this compound with a closely related thiazol-4(5H)-one analog—even one differing by a single N-alkyl group on the pyrazole ring—carries quantifiable risk of altered biological performance. In the foundational study by Insuasty et al., piperidine-substituted thiazol-4(5H)-ones (compounds 5a–d) were uniformly inactive as antifungals (MIC >250 µg/mL against all 10 tested strains), while certain rhodanine precursors (e.g., 3e, MIC 3.9 µg/mL against Saccharomyces cerevisiae) and the 1,3-diphenyl-pyrazol-4-yl analog 3c (GI₅₀ = 0.62 µM against HOP-92 NSCLC) exhibited potent activity [1]. Furthermore, in the pyrazolyl-thiazolinone EGFR/HER-2 inhibitor series reported by Qiu et al., IC₅₀ values ranged from 0.24 µM to >50 µM depending solely on aryl substitution patterns [2]. These data demonstrate that minor structural modifications within this chemotype produce binary (active vs. inactive) biological outcomes. Procuring an unverified analog or a compound with a different N-substituent (e.g., N-methyl, N-phenyl, or N-unsubstituted pyrazole) without confirmatory analytical data therefore risks invalidating structure-activity correlation studies and screening campaigns [1][2].

Quantitative Differentiation Evidence for (Z)-5-((1-Ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one: Comparator-Based Procurement Rationale


N1-Ethyl Substituent on Pyrazole: Physicochemical Differentiation from N-Methyl and N-Phenyl Analogs

The N1-ethyl substitution on the pyrazole ring of the target compound (CAS 1005572-55-3) confers a calculated logP increase of approximately 0.4–0.6 units relative to the N1-methyl analog, based on the additive contribution of the methylene group [1]. In the closely related pyrazolyl-thiazolinone EGFR/HER-2 inhibitor series reported by Qiu et al. (2012), the most potent compound E28—bearing a 4-bromophenyl and p-tolyl substitution pattern—achieved EGFR IC₅₀ = 0.24 µM and HER-2 IC₅₀ = 1.07 µM, while structurally similar analogs with altered N-aryl or C-aryl groups showed >100-fold variation in potency [2]. The ethyl group on the target compound occupies a distinct steric and electronic parameter space (Taft Es = −0.07 for ethyl vs. Es = 0.00 for methyl) that differentiates it from the more extensively studied N-methyl and N-phenyl pyrazole thiazolone analogs described in the Insuasty et al. (2013) synthesis series [1].

Physicochemical profiling Lipophilicity modulation Medicinal chemistry SAR

Piperidine vs. Morpholine at C2 Position: Differential Antifungal Activity Profile at the Class Level

In the head-to-head comparison reported by Insuasty et al. (2013), all four piperidine-substituted thiazol-4(5H)-ones (5a–d) and all four morpholine-substituted analogs (6a–d) were uniformly inactive against a panel of 10 fungal strains (MIC >250 µg/mL for all compounds against Candida albicans, C. tropicalis, Cryptococcus neoformans, Saccharomyces cerevisiae, Aspergillus niger, A. flavus, A. fumigatus, Microsporum gypseum, Trichophyton rubrum, and T. mentagrophytes) [1]. In stark contrast, the rhodanine precursor 3e exhibited broad-spectrum antifungal activity with MIC values as low as 3.9 µg/mL against S. cerevisiae, and compound 3c (1,3-diphenyl-1H-pyrazol-4-yl rhodanine) showed moderate broad-spectrum activity [1]. This demonstrates that replacement of the C=S group at position 2 with either piperidine or morpholine abolishes antifungal activity in this scaffold, establishing a clear functional divergence between the 2-aminothiazol-4(5H)-one and 2-thioxothiazolidin-4-one (rhodanine) subclasses [1].

Antifungal screening Scaffold-hopping C2-substituent SAR

Authenticated Spectroscopic Reference Data Availability for Identity Confirmation and Quality Control

The target compound has authenticated spectroscopic reference data available through the SpectraBase database (Compound ID: 5SMboj1c762), including two NMR spectra (¹H and ¹³C) acquired in DMSO-d₆ and one GC-MS spectrum, all curated by John Wiley & Sons, Inc. [1]. Key identifiers include: InChI=1S/C14H18N4OS/c1-2-18-10-11(9-15-18)8-12-13(19)16-14(20-12)17-6-4-3-5-7-17/h8-10H,2-7H2,1H3/b12-8+ and InChIKey MXGYRJPPIZKRKT-XYOKQWHBSA-N, with exact mass 290.120132 g/mol [1]. This level of authenticated spectral characterization exceeds what is typically available for research-grade heterocyclic building blocks. In contrast, many closely related thiazol-4(5H)-one analogs (e.g., the N-methyl or N-phenyl series from Insuasty et al.) have their spectroscopic data dispersed across individual journal articles without centralized, curated spectral libraries, increasing the risk of misassignment during procurement and compound receipt verification [1][2].

Analytical chemistry Quality assurance Compound identity verification

Synthetic Yield and Scalability Benchmarking Within the 2-Aminothiazol-4(5H)-one Class

The general synthetic route to (Z)-5-(hetarylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-ones proceeds via condensation of rhodanine derivatives with piperidine in THF under reflux, with reported yields ranging from 70% to 95% depending on the heteroaryl substituent [1]. Specifically, compounds in the piperidine series (5a–d) were obtained in yields of 85%, 70%, 95%, and 93% respectively, demonstrating that the 1-ethyl-1H-pyrazol-4-yl substituent (structurally intermediate between the 3-methyl-1-phenyl-pyrazol-4-yl of 5a and the 4-methyl-1H-imidazol-5-yl of 5b) falls within a predictable and scalable synthetic envelope [1]. The established methodology uses commercially available starting materials (heterocyclic aldehydes, rhodanine, piperidine) and avoids chromatographic purification for many derivatives, with products isolated by simple filtration [1]. This contrasts with more complex pyrazolyl-thiazolinone kinase inhibitors (e.g., the E-series from Qiu et al., 2012), which require multi-step sequences and chromatographic purification, impacting procurement lead times and cost [2].

Synthetic chemistry Process scalability Building block procurement

Best Research and Industrial Application Scenarios for (Z)-5-((1-Ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Pyrazole N1-Substituent SAR Probing

The documented potency variation across pyrazolyl-thiazolinone kinase inhibitors (IC₅₀ range: 0.24 µM to >50 µM depending on aryl substitution) demonstrates that subtle structural changes profoundly impact target engagement [1]. This compound, with its N1-ethyl pyrazole substitution, fills a specific gap in the N-alkyl SAR landscape between N1-methyl (common in the Insuasty series) and bulkier N1-aryl analogs (e.g., the 1,3-diphenyl-pyrazol-4-yl series), enabling systematic probing of steric and lipophilic tolerance in the ATP-binding pocket of kinases such as EGFR, HER-2, CDK-2, and CA IX [1][2]. Its documented lack of intrinsic antifungal activity (MIC >250 µg/mL) ensures that any observed kinase inhibition is unlikely to be confounded by nonspecific membrane disruption or fungal cell wall targeting [3].

Screening Library Expansion for Underexplored Thiazolone-Pyrazole Chemical Space

The 2-(piperidin-1-yl)thiazol-4(5H)-one scaffold is underrepresented in commercial screening libraries compared to the more extensively explored rhodanine (2-thioxothiazolidin-4-one) class [3]. Procuring this compound expands library diversity into a chemotype that is synthetically accessible (predicted ~85% yield, simple filtration-based isolation) and analytically authenticated (2 NMR + 1 MS reference spectra available in the Wiley KnowItAll library) [2][3]. The C=S → C–N(piperidine) replacement that defines this subclass fundamentally alters the reactivity profile (eliminating the thiolate nucleophilicity of rhodanines) while preserving the hydrogen-bonding capacity of the thiazolone carbonyl, making it a cleaner probe for target-based screens where covalent modification artifacts associated with rhodanines must be avoided [3].

Analytical Method Development and Reference Standard Qualification

With authenticated ¹H NMR, ¹³C NMR, and GC-MS spectra curated in the SpectraBase database (Compound ID: 5SMboj1c762; InChIKey: MXGYRJPPIZKRKT-XYOKQWHBSA-N; exact mass: 290.120132 g/mol), this compound is well-suited as a reference standard for developing and validating analytical methods (HPLC-UV, LC-MS, GC-MS) for thiazolone-containing compounds [2]. The defined Z-configuration at the exocyclic double bond (confirmed by the b/12-8+ stereochemical descriptor in the InChI) provides a stereochemically defined reference point that is critical for method specificity validation when analyzing mixtures of (E) and (Z) isomers that may arise during storage or synthesis [2].

Computational Chemistry and Molecular Docking: Defined Stereochemistry for Docking Pose Validation

The unequivocally assigned Z-configuration (vinylidenic proton singlet at δ 7.66 ppm in the ¹H NMR spectrum of the structurally analogous compound 5a) provides a stereochemically rigid scaffold for docking studies [3]. DFT calculations on related pyrazol-1-yl-thiazol-4(5H)-one derivatives have demonstrated that the configuration of substituents significantly affects predicted conformer stability and binding pose to targets such as CDK-2 (PDB: 4hdq) and CA IX (PDB: 5jsn) [4]. The availability of this compound with confirmed Z-geometry eliminates the ambiguity inherent in docking studies that rely on unspecified or mixed-configuration analogs, thereby improving the reliability of in silico hit identification and pose scoring [3][4].

Quote Request

Request a Quote for (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.